molecular formula C10H20N2O2 B1463672 2-(4-Morpholinylmethyl)-1,4-oxazepane CAS No. 933728-04-2

2-(4-Morpholinylmethyl)-1,4-oxazepane

Cat. No. B1463672
M. Wt: 200.28 g/mol
InChI Key: VCEXLGUPZCWPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinylmethyl)-1,4-oxazepane, also known as MM-OXA, is a synthetic molecule that has been extensively studied in recent years due to its potential therapeutic applications. MM-OXA is a cyclic ether molecule composed of two oxygen atoms and four carbon atoms, with a morpholine ring on the 4-position of the oxazepane ring. MM-OXA has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and neuroprotective effects, as well as being a potent inhibitor of the angiotensin-converting enzyme (ACE).

Scientific Research Applications

  • 4-methyl-2-(4-morpholinylmethyl)phenol hydrochloride : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. The specific applications and experimental procedures are not detailed in the available resources.

  • 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide : This compound is offered by Benchchem for research purposes. The specific applications and experimental procedures are not detailed in the available resources.

  • 4-methyl-2-(4-morpholinylmethyl)phenol hydrochloride : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. The specific applications and experimental procedures are not detailed in the available resources.

  • 4-[2-(4-Morpholinylmethyl)-2-nitrobutyl]morpholine : This compound is offered by ChemSpider for research purposes. The specific applications and experimental procedures are not detailed in the available resources.

  • 4-methyl-2-(4-morpholinylmethyl)phenol hydrochloride : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. The specific applications and experimental procedures are not detailed in the available resources.

  • 4-[2-(4-Morpholinylmethyl)-2-nitrobutyl]morpholine : This compound is offered by ChemSpider for research purposes. The specific applications and experimental procedures are not detailed in the available resources.

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-11-8-10(14-5-1)9-12-3-6-13-7-4-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEXLGUPZCWPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinylmethyl)-1,4-oxazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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